

In-Depth Technical Guide to 3-Allylrhodanine: Chemical Properties, Synthesis, and Biological Significance

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Compound of Interest

Compound Name: 3-Allylrhodanine

Cat. No.: B075707

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Allylrhodanine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a key synthetic protocol, and explores its role as a modulator of important biological signaling pathways.

Core Chemical Identifiers of 3-Allylrhodanine

3-Allylrhodanine, a derivative of the rhodanine scaffold, is characterized by the presence of an allyl group at the N-3 position of the thiazolidine ring. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

Identifier Type	Value
CAS Number	1457-47-2 [1] [2] [3] [4]
IUPAC Name	3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
Synonyms	3-Allyl-2-thioxo-4-thiazolidinone, 3-Allylrhodanine
Chemical Formula	C6H7NOS2 [1]
Molecular Weight	173.26 g/mol [1]
PubChem CID	73823
SMILES String	C=CCN1C(=S)SCC1=O
InChI Key	GYGUTBCTEJBRAN-UHFFFAOYSA-N
Appearance	Light yellow to brown crystalline solid [4]
Melting Point	46-48 °C [1]
Boiling Point	139 °C at 6 mmHg [1]

Experimental Protocols: Synthesis of 3-Allylrhodanine Derivatives

The versatile rhodanine core, particularly the active methylene group at the C-5 position, allows for a variety of chemical modifications. A cornerstone reaction for the derivatization of **3-Allylrhodanine** is the Knoevenagel condensation, which is widely employed to introduce diverse functionalities, leading to a broad spectrum of biologically active molecules.

Knoevenagel Condensation for the Synthesis of 5-Arylidene-3-allylrhodanine Derivatives

This protocol outlines a general procedure for the Knoevenagel condensation of **3-Allylrhodanine** with an aromatic aldehyde.

Objective: To synthesize a 5-arylidene-**3-allylrhodanine** derivative.

Materials:

- **3-Allylrhodanine**
- Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
- Anhydrous sodium acetate
- Glacial acetic acid
- Ethanol
- Diethyl ether
- Standard laboratory glassware for reflux and filtration

Procedure:

- In a round-bottom flask, combine **3-Allylrhodanine** (1.0 equivalent), the desired aromatic aldehyde (1.0-1.2 equivalents), and anhydrous sodium acetate (1.0 equivalent).
- Add glacial acetic acid to the flask to serve as the solvent and catalyst.
- Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, allow the mixture to cool to room temperature.
- The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.
- Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove any unreacted starting materials and impurities.
- Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized derivative should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

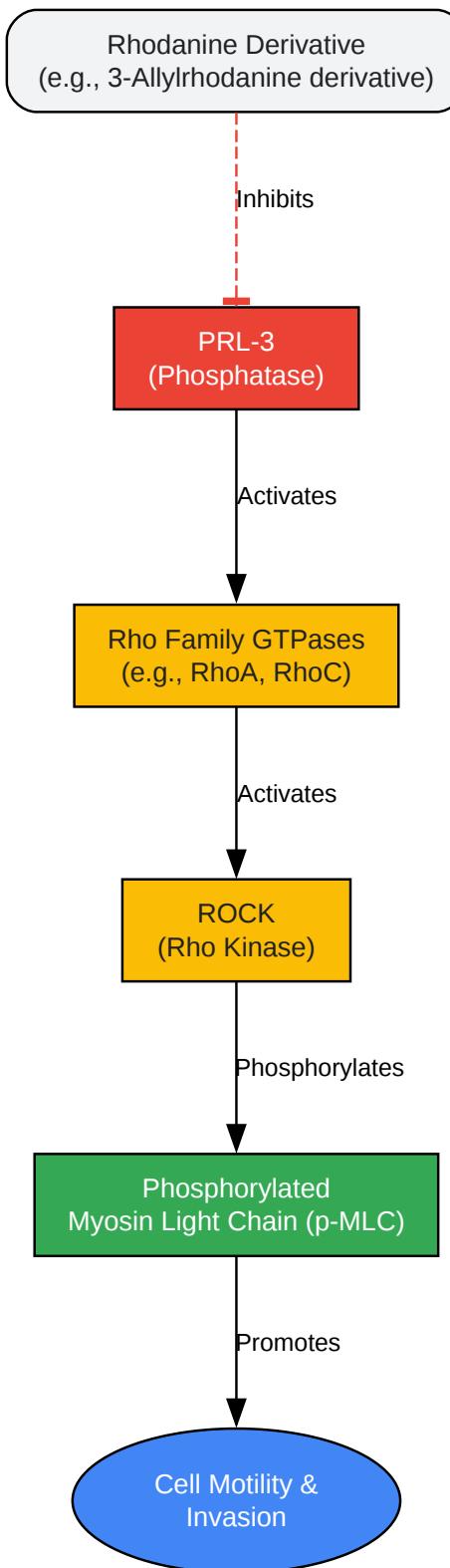
Biological Significance and Signaling Pathways

Rhodanine and its derivatives, including **3-Allylrhodanine**, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Inhibition of PRL-3 and its Impact on Cancer Metastasis

One of the notable targets of rhodanine derivatives is the Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3). PRL-3 is overexpressed in various metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis. Rhodanine-based inhibitors have been shown to effectively block the enzymatic activity of PRL-3.

The diagram below illustrates the signaling pathway through which PRL-3 promotes cancer cell motility and how rhodanine derivatives can intervene. Overexpressed PRL-3 is thought to dephosphorylate and activate substrates that lead to the activation of the Rho family of small GTPases, such as RhoA and RhoC. These GTPases, in turn, activate their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activated ROCK promotes the phosphorylation of myosin light chain (MLC), leading to increased actin-myosin contractility, stress fiber formation, and ultimately, enhanced cell migration and invasion. Rhodanine-based inhibitors of PRL-3 block this cascade at its origin, thereby preventing the downstream events that drive metastasis.



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PRL-3 signaling pathway and its inhibition by rhodanine derivatives.

The development of potent and selective PRL-3 inhibitors based on the **3-Allylrhodanine** scaffold represents a promising therapeutic strategy for combating metastatic cancer. Further research in this area is focused on optimizing the structure of these inhibitors to enhance their efficacy and pharmacokinetic properties.

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